molecular formula C8H11NO B6589841 (6-ethylpyridin-3-yl)methanol CAS No. 474555-13-0

(6-ethylpyridin-3-yl)methanol

Cat. No.: B6589841
CAS No.: 474555-13-0
M. Wt: 137.2
InChI Key:
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Description

(6-ethylpyridin-3-yl)methanol: is an organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, featuring an ethyl group at the 6-position and a hydroxymethyl group at the 3-position. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-ethylpyridin-3-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with 6-ethylpyridine.

    Hydroxymethylation: The 6-ethylpyridine undergoes hydroxymethylation at the 3-position. This can be achieved using formaldehyde and a base such as sodium hydroxide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydroxymethylation process.

Chemical Reactions Analysis

Types of Reactions

(6-ethylpyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ethyl group or hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

    Oxidation: (6-ethylpyridin-3-yl)aldehyde or (6-ethylpyridin-3-yl)carboxylic acid.

    Reduction: this compound.

    Substitution: Products vary based on the substituents introduced.

Scientific Research Applications

(6-ethylpyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-ethylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ethyl group can affect the compound’s hydrophobicity and overall molecular conformation.

Comparison with Similar Compounds

Similar Compounds

    (6-methylpyridin-3-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.

    (6-ethylpyridin-2-yl)methanol: Similar structure but with the hydroxymethyl group at the 2-position.

    (6-ethylpyridin-4-yl)methanol: Similar structure but with the hydroxymethyl group at the 4-position.

Uniqueness

(6-ethylpyridin-3-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions with other molecules. The presence of both an ethyl group and a hydroxymethyl group at specific positions on the pyridine ring provides distinct properties that can be leveraged in various applications.

Properties

CAS No.

474555-13-0

Molecular Formula

C8H11NO

Molecular Weight

137.2

Purity

95

Origin of Product

United States

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